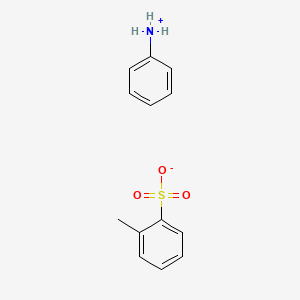
magnesium;9,10-dihydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;9,10-dihydroxyoctadecanoate is a chemical compound that belongs to the class of fatty acid salts It is formed by the reaction of magnesium ions with 9,10-dihydroxyoctadecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;9,10-dihydroxyoctadecanoate typically involves the reaction of 9,10-dihydroxyoctadecanoic acid with a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the magnesium salt. The reaction conditions, including temperature and reaction time, are optimized to ensure maximum yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The starting materials, including 9,10-dihydroxyoctadecanoic acid and magnesium salts, are sourced in bulk, and the reaction is carried out in reactors designed for efficient mixing and heat transfer. The product is then purified through filtration, crystallization, or other separation techniques to obtain the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;9,10-dihydroxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenation reactions may use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Magnesium;9,10-dihydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of magnesium;9,10-dihydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and enzymes, influencing their activity and stability. It may also interact with cell membranes, altering their fluidity and permeability. These interactions can lead to various biological effects, including modulation of metabolic pathways and inhibition of microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
- Calcium;9,10-dihydroxyoctadecanoate
- Sodium;9,10-dihydroxyoctadecanoate
- Potassium;9,10-dihydroxyoctadecanoate
Uniqueness
Magnesium;9,10-dihydroxyoctadecanoate is unique due to its specific interactions with magnesium ions, which can impart distinct chemical and biological properties. Compared to its calcium, sodium, and potassium counterparts, the magnesium salt may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
84682-00-8 |
|---|---|
Fórmula molecular |
C18H35MgO4+ |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
magnesium;9,10-dihydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O4.Mg/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22;/h16-17,19-20H,2-15H2,1H3,(H,21,22);/q;+2/p-1 |
Clave InChI |
SMGRUFFFYXUNQM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC(C(CCCCCCCC(=O)[O-])O)O.[Mg+2] |
Números CAS relacionados |
120-87-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)






